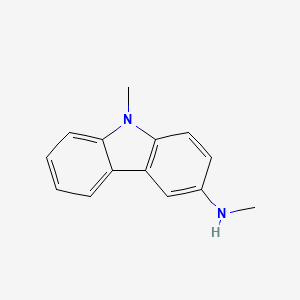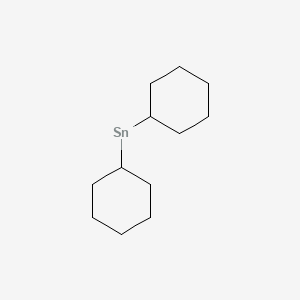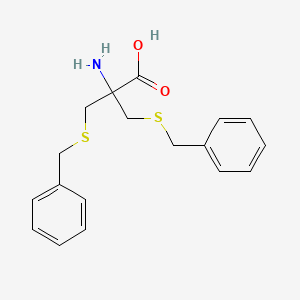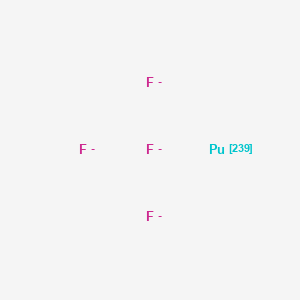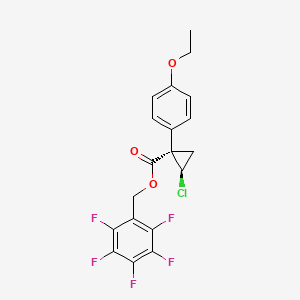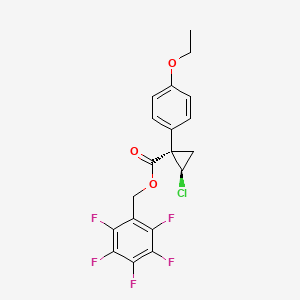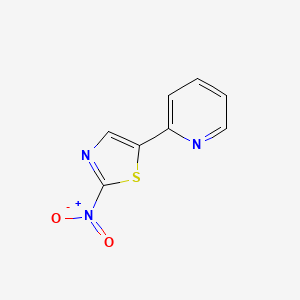
3'-Tolylthio-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Tolylthio-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. The compound features a tolylthio group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group found in natural thymidine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Tolylthio-3’-deoxythymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Thioether Formation: The hydroxyl group at the 3’ position of thymidine is replaced with a tolylthio group. This is achieved through a nucleophilic substitution reaction, where a suitable tolylthiol reagent is used in the presence of a base.
Purification: The product is purified using chromatographic techniques to obtain pure 3’-Tolylthio-3’-deoxythymidine.
Industrial Production Methods
While specific industrial production methods for 3’-Tolylthio-3’-deoxythymidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
化学反応の分析
Types of Reactions
3’-Tolylthio-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tolylthio group, reverting to a deoxythymidine derivative.
Substitution: The tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of 3’-Tolylthio-3’-deoxythymidine.
Reduction: Deoxythymidine derivatives.
Substitution: Various nucleoside analogs depending on the nucleophile used.
科学的研究の応用
3’-Tolylthio-3’-deoxythymidine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 3’-Tolylthio-3’-deoxythymidine involves its incorporation into DNA during replication. The tolylthio group at the 3’ position interferes with the normal functioning of DNA polymerases, leading to chain termination. This results in the inhibition of DNA synthesis, which can be exploited in antiviral and anticancer therapies. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair.
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used to treat HIV.
3’-Fluoro-3’-deoxythymidine (FLT): Used in PET imaging for cancer diagnosis.
3’-Deoxy-3’-thiacytidine (3TC): An antiviral drug used to treat HIV and hepatitis B.
Uniqueness
3’-Tolylthio-3’-deoxythymidine is unique due to the presence of the tolylthio group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the tolylthio group provides additional sites for chemical modification, making it a versatile compound for research and development.
特性
CAS番号 |
115913-89-8 |
|---|---|
分子式 |
C17H20N2O4S |
分子量 |
348.4 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-(4-methylphenyl)sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O4S/c1-10-3-5-12(6-4-10)24-14-7-15(23-13(14)9-20)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15-/m1/s1 |
InChIキー |
ADXWQPFQSDKRMV-QLFBSQMISA-N |
異性体SMILES |
CC1=CC=C(C=C1)S[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C |
正規SMILES |
CC1=CC=C(C=C1)SC2CC(OC2CO)N3C=C(C(=O)NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



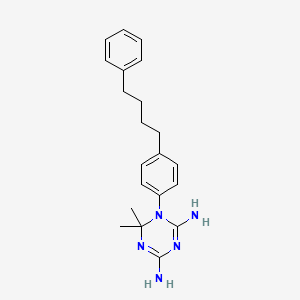
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
